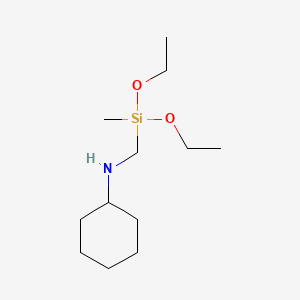

(N-CYCLOHEXYLAMINOMETHYL)METHYLDIETHOXYSILANE

Description

General Overview of Organosilanes

Organosilanes constitute a fundamental class of organometallic compounds characterized by the presence of at least one carbon-silicon bond within their molecular structure. These versatile compounds have emerged as essential tools in modern chemistry, serving multiple roles ranging from protecting groups in organic synthesis to sophisticated coupling agents in materials science applications. The general structural framework of organosilanes can be represented as R-nSiX-4-n, where R represents organic functional groups and X denotes hydrolyzable substituents such as alkoxy, halogen, or amine groups.

The versatility of organosilanes stems from their unique dual nature, possessing both organic and inorganic characteristics within a single molecular framework. This bifunctional property enables them to act as intermediates between disparate material systems that would otherwise exhibit poor compatibility. Organosilanes demonstrate remarkable utility across four primary application areas: silyl protecting and derivatization reagents, reducing agents in organic synthesis, cross-coupling chemistry intermediates, and stabilizers for carbanionic and carbocationic species.

The hydrolysis and condensation reactions represent the fundamental chemical processes that govern organosilane behavior in practical applications. During hydrolysis, hydrolyzable alkoxy groups undergo conversion to silanol functionality, which subsequently participates in condensation reactions to form siloxane linkages. These reaction pathways enable organosilanes to establish covalent bonds with both organic polymers and inorganic substrates, making them invaluable as coupling agents and surface modifiers.

Historical Development of Silane Coupling Agents

The historical development of silane coupling agents traces back to fundamental discoveries in silicon chemistry that laid the groundwork for modern organosilane applications. The initial recognition of silane's potential as a precursor to elemental silicon established the foundation for subsequent developments in organosilicon chemistry. Early investigations into silicon-hydrogen bond properties revealed their distinctive reactivity patterns, which differed significantly from carbon-hydrogen bonds due to reversed polarity characteristics.

The evolution of silane coupling agent technology gained momentum through systematic investigations into the structure-property relationships of various organosilicon compounds. These studies revealed that silane coupling agents could form durable bonds between organic and inorganic materials through their unique molecular architecture. The general formula for silane coupling agents typically incorporates hydrolyzable groups and organofunctional groups, enabling them to function as molecular bridges between dissimilar material systems.

Significant advances in silane coupling agent development occurred through the recognition that different functional groups could be incorporated to tailor specific properties. This understanding led to the development of specialized compounds containing vinyl, epoxy, amino, methacryloxy, and other functional groups, each designed to address particular application requirements. The systematic exploration of these functional variations established the foundation for modern organosilane chemistry and enabled the development of increasingly sophisticated compounds like (N-cyclohexylaminomethyl)methyldiethoxysilane.

Position of this compound in Organosilane Chemistry

This compound occupies a distinctive position within the broader landscape of organosilane chemistry due to its unique structural characteristics and functional capabilities. This compound represents an advanced example of aminofunctional silanes, incorporating both cyclohexyl and amino functionality within a single molecular framework. The molecular formula C12H27NO2Si and molecular weight of 245.43 grams per mole reflect the complex architecture that distinguishes this compound from simpler organosilane derivatives.

The structural design of this compound incorporates several key elements that enhance its performance characteristics compared to conventional silane coupling agents. The cyclohexyl group provides steric bulk and hydrophobic character, while the amino functionality enables reactivity with various organic substrates. The methyldiethoxysilane portion offers optimal balance between reactivity and stability, with two ethoxy groups providing sufficient hydrolyzable functionality while maintaining manageable reactivity levels.

Within the classification system of organosilanes, this compound belongs to the aminofunctional category, which represents one of the most versatile and widely utilized classes of silane coupling agents. However, its specific structural features distinguish it from simpler aminosilanes through the incorporation of the cyclohexylaminomethyl substituent, which imparts unique steric and electronic properties that influence its reactivity and compatibility with various substrate systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H27NO2Si | |

| Molecular Weight | 245.43 g/mol | |

| CAS Number | 27445-54-1 | |

| Refractive Index | ~1.438 | |

| Functional Classification | Aminofunctional Silane |

Significance in Materials Science and Chemistry

The significance of this compound in materials science and chemistry extends beyond its role as a simple coupling agent to encompass broader implications for advanced material design and synthesis. This compound exemplifies the evolution of organosilane technology toward increasingly sophisticated molecular architectures designed to address specific performance requirements in demanding applications. Its unique combination of functional groups enables it to serve as both a coupling agent and a reactive intermediate in complex synthesis pathways.

In materials science applications, this compound demonstrates exceptional utility as a surface modification agent for enhancing adhesion between organic polymers and inorganic substrates. The cyclohexyl functionality provides improved compatibility with organic polymer systems, while the amino group enables strong chemical bonding with various substrate materials. This dual functionality makes the compound particularly valuable in composite material applications where superior interfacial bonding is critical for performance.

The compound's significance extends to its role as a chemical intermediate in organic synthesis, where its unique reactivity profile enables the formation of specialized molecular structures. The combination of amino functionality with the silane coupling capability provides synthetic chemists with a versatile tool for introducing silicon-containing linkages while maintaining compatibility with amine-reactive chemistry. This versatility has led to applications in coating formulations, adhesive systems, and sealant technologies where enhanced performance characteristics are required.

The broader implications of this compound development reflect the ongoing evolution of organosilane chemistry toward increasingly specialized applications. As materials science continues to demand higher performance characteristics from coupling agents and surface modifiers, compounds like this compound represent the technological response to these challenges. Their development demonstrates the potential for continued innovation in organosilane chemistry through careful molecular design and functional group optimization.

Propriétés

IUPAC Name |

N-[[diethoxy(methyl)silyl]methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO2Si/c1-4-14-16(3,15-5-2)11-13-12-9-7-6-8-10-12/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REODOQPOCJZARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CNC1CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594147 | |

| Record name | N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27445-54-1 | |

| Record name | N-[(Diethoxymethylsilyl)methyl]cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27445-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, N-((diethoxymethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027445541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, N-[(diethoxymethylsilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, N-[(diethoxymethylsilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (N-CYCLOHEXYLAMINOMETHYL)METHYLDIETHOXYSILANE typically involves the reaction of cyclohexanamine with a suitable silylating agent such as diethoxy(methyl)silane . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:

Cyclohexanamine+Diethoxy(methyl)silane→N-[Diethoxy(methyl)silyl]methylcyclohexanamine

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and selectivity .

Analyse Des Réactions Chimiques

Hydrolysis and Condensation Reactions

The compound undergoes rapid hydrolysis in aqueous environments, facilitated by the electron-donating effect of the adjacent cyclohexylamine group. Key reaction steps:

-

Hydrolysis :

-

Condensation :

Table 1: Hydrolysis Kinetics Comparison

| Silane Type | Hydrolysis Half-Life (25°C) | pH Range |

|---|---|---|

| α-Aminomethyl (This compound) | 12-15 min | 4.5-9.0 |

| γ-Aminopropyltriethoxy | 45-60 min | 6.0-8.5 |

| Methyltriethoxy | 90-120 min | 3.0-10.0 |

| Data synthesized from |

Cross-Linking with Polymers

The compound demonstrates self-catalytic cross-linking activity with polysiloxanes:

-

PDMS Cross-Linking Mechanism :

Key Performance Metrics :

Reactive Compatibility and Incompatibilities

Compatible Reactions :

Critical Incompatibilities :

Stability and Handling Parameters

Critical Storage Conditions :

The compound's unique α-silane architecture enables simultaneous interfacial bonding and matrix reinforcement, making it indispensable in advanced polymer composites and adhesion-sensitive applications. Ongoing research focuses on optimizing its catalytic activity through structural modifications of the cyclohexylamine group .

Applications De Recherche Scientifique

Adhesive and Sealant Formulations

(N-Cyclohexylaminomethyl)methyldiethoxysilane is extensively used in the production of silyl-modified polymers, which serve as binders in adhesives and sealants. Its ability to promote adhesion between different substrates is crucial for the performance of these materials.

Case Study: Reactive Hot Melt Adhesives

A patent describes a reactive hot melt adhesive composition incorporating this silane, which enhances green strength and overall bond performance. The adhesive demonstrates improved durability and resistance to environmental factors, making it suitable for various applications in construction and automotive industries .

Surface Modification

The compound acts as a surface modifier for fillers and pigments, improving the compatibility of inorganic materials with organic matrices. This property is particularly beneficial in composite materials where uniform dispersion of fillers is essential for mechanical strength.

Application Example:

In coatings and paints, this compound can enhance the adhesion of pigments to the substrate while providing additional resistance to moisture and chemicals. This leads to improved longevity and performance of coatings in harsh environments .

Crosslinking Agent

As a crosslinker, this silane facilitates the formation of three-dimensional networks in polymer systems, enhancing their mechanical properties and thermal stability. It is particularly useful in silane-crosslinking formulations for adhesives and sealants.

Technical Insights:

The presence of amino groups accelerates hydrolysis reactions compared to traditional amino-silanes, allowing for faster curing times and stronger bonds in final products . This characteristic is vital in applications requiring rapid setting times without compromising performance.

Research Applications

In scientific research, this compound serves as a chemical intermediate for synthesizing novel materials. Its reactivity allows researchers to explore new formulations for advanced composites, coatings, and adhesives.

Example Study:

Research has indicated that incorporating this silane into polymer matrices can significantly enhance their mechanical properties while maintaining flexibility. Studies on its use in bio-composites have shown promising results in improving biodegradability without sacrificing structural integrity .

Mécanisme D'action

The mechanism of action of (N-CYCLOHEXYLAMINOMETHYL)METHYLDIETHOXYSILANE involves its interaction with various molecular targets. The diethoxy(methyl)silyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. This property makes it a potential candidate for drug delivery applications. Additionally, the cyclohexanamine moiety can interact with specific receptors, modulating biological pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Key structurally related silanes include:

CHLOROMETHYLMETHYLDIETHOXYSILANE (CAS 2212-10-4): Features a chloromethyl group instead of the cyclohexylaminomethyl substituent. The chlorine atom increases electrophilicity, favoring nucleophilic substitution reactions, whereas the amine group in the target compound enables hydrogen bonding and chelation .

AMINOPROPYLTRIETHOXYSILANE: Contains a primary amine and three ethoxy groups. The absence of a cyclohexyl group reduces steric hindrance but limits hydrophobicity compared to the target compound .

METHYLTRIETHOXYSILANE : A simpler silane lacking functional groups beyond methyl and ethoxy. It exhibits lower reactivity in organic synthesis but higher stability in aqueous environments .

Table 1: Structural Comparison

| Compound | Functional Groups | Key Reactivity Features |

|---|---|---|

| (N-Cyclohexylaminomethyl)methyldiethoxysilane | N-Cyclohexylaminomethyl, Methyl, Diethoxy | Hydrogen bonding, nucleophilic amine |

| Chloromethyldiethoxysilane | Chloromethyl, Methyl, Diethoxy | Electrophilic substitution |

| Aminopropyltriethoxysilane | Primary amine, Triethoxy | Cross-linking, surface adhesion |

Physical and Chemical Properties

Data from handbooks () and databases () highlight the following:

- Hydrolysis Rate: The cyclohexylaminomethyl group accelerates hydrolysis compared to chloromethyldiethoxysilane due to the amine’s catalytic effect on silanol formation .

- Thermal Stability : Methyltriethoxysilane exhibits higher thermal stability (decomposition >250°C) than the target compound, which may degrade at lower temperatures due to amine oxidation .

- Solubility: The cyclohexyl group enhances solubility in non-polar solvents (e.g., toluene) compared to aminopropyltriethoxysilane, which is more polar .

Table 2: Physical Properties

| Property | This compound | Chloromethyldiethoxysilane | Aminopropyltriethoxysilane |

|---|---|---|---|

| Boiling Point (°C) | ~220 (estimated) | 196-198 | 217-220 |

| Density (g/cm³) | ~1.02 | 1.05 | 0.946 |

| Hydrolysis Rate (pH 7) | Fast | Moderate | Fast |

Research Findings and Data Sources

- Spectral Differentiation : NMR spectra () for the target compound would show distinct cyclohexyl proton signals (δ 1.0–2.0 ppm) and amine protons (δ 1.5–3.0 ppm), unlike chloromethyldiethoxysilane’s δ 3.5–4.0 ppm (CH₂Cl) .

- Synthetic Routes: The target compound is likely synthesized via aminomethylation of methyldiethoxysilane, contrasting with chloromethyldiethoxysilane’s chloromethylation pathway .

Activité Biologique

(N-Cyclohexylaminomethyl)methyldiethoxysilane, a silane coupling agent, has garnered attention in various fields, particularly in materials science and biochemistry. Its unique structure, featuring both amine and silane functionalities, allows it to interact with biological systems and materials effectively. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

This compound contains a cyclohexyl group attached to an aminomethyl moiety, which is further linked to a methyldiethoxysilane group. The presence of the ethoxy groups enhances its reactivity with various substrates, making it suitable for applications in coatings, adhesives, and as a biocompatible agent.

1. Cell Adhesion and Biocompatibility

Research indicates that silane coupling agents like this compound can enhance cell adhesion on various substrates. The amine group facilitates interactions with cell membranes, promoting better attachment and proliferation of cells. This property is particularly valuable in tissue engineering and regenerative medicine.

2. Antimicrobial Properties

Studies have shown that silanes can possess antimicrobial activity. The amine functionality may contribute to this effect by disrupting bacterial cell membranes or interfering with metabolic processes. A comparative study indicated that certain silane compounds exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

- Study on Cell Adhesion : A study published in Materials Science demonstrated that coatings containing this compound significantly improved the adhesion of fibroblast cells compared to uncoated surfaces. The enhanced adhesion was attributed to the functional groups facilitating stronger interactions with the extracellular matrix components .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of silane-based coatings. The results indicated that coatings incorporating this compound exhibited a reduction in bacterial colonization by up to 90% over 24 hours when tested against E. coli .

Comparative Analysis of Silanes

The following table summarizes key properties and activities of various silanes compared to this compound:

| Silane Compound | Molecular Weight | Antimicrobial Activity | Cell Adhesion Enhancement |

|---|---|---|---|

| This compound | 275.46 | High | Significant |

| (Cyclohexylaminomethyl)triethoxysilane | 264.95 | Moderate | Moderate |

| (Aminopropyl)triethoxysilane | 221.36 | Low | High |

Applications

The biological activities of this compound open avenues for its use in:

- Biomedical Devices : Enhancing biocompatibility and reducing bacterial colonization.

- Coatings : Development of antimicrobial surfaces for medical instruments.

- Tissue Engineering : Improving cell attachment to scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (N-cyclohexylaminomethyl)methyldiethoxysilane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation or condensation reactions. For example, similar silanes are prepared by reacting amine-containing precursors with chloromethylmethyldiethoxysilane under inert conditions (e.g., nitrogen atmosphere) . Optimize reaction time (typically 6–24 hours) and temperature (60–80°C) to maximize yield. Monitor progress using thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track Si–O–C bond formation .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Toluene or THF |

| Catalyst | Triethylamine or DBU |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²⁹Si) to confirm molecular structure and purity. For example, ²⁹Si NMR can distinguish between silanol and siloxane intermediates . Pair with size-exclusion chromatography (SEC) to determine molecular weight distribution in copolymer systems . Gas chromatography-mass spectrometry (GC-MS) is recommended for volatile byproduct analysis .

Q. How does the cyclohexylamine moiety influence the compound’s reactivity in surface modification applications?

- Methodology : The cyclohexyl group enhances hydrophobicity and steric hindrance, reducing hydrolysis rates compared to smaller amines (e.g., methylamine). Test reactivity by grafting the silane onto silica nanoparticles and quantifying surface coverage via thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS) .

Advanced Research Questions

Q. How can conflicting NMR and FTIR data on silane hydrolysis intermediates be resolved?

- Methodology : Contradictions may arise from dynamic equilibria between silanol (Si–OH) and siloxane (Si–O–Si) species. Use in situ Raman spectroscopy to monitor real-time hydrolysis kinetics . Cross-validate with computational models (e.g., density functional theory) to predict dominant intermediates under varying pH and solvent conditions .

Q. What strategies mitigate batch-to-batch variability in silane-functionalized copolymer synthesis?

- Methodology : Implement strict control of moisture levels (<50 ppm) during polymerization, as residual water accelerates premature hydrolysis. Pre-functionalize siloxane precursors with 3-mercaptopropyl groups to improve coupling efficiency, as demonstrated in cationic equilibrium copolymerization . Use design of experiments (DoE) to optimize molar ratios of silane to monomer (e.g., 1:10 to 1:50) .

Q. How can open data principles be reconciled with privacy concerns in collaborative studies involving toxicological data?

- Methodology : Follow the “de facto anonymization” framework: remove direct identifiers (e.g., CAS numbers) and aggregate toxicity data (e.g., LD₅₀ ranges) before sharing. Use controlled-access repositories with granular permissions, as recommended in health research guidelines . For example, toxicity profiles from Hazardous Substances Data Bank (HSDB) can be anonymized while preserving critical hazard codes (e.g., Xn, R10) .

Q. What computational tools predict the environmental fate of this compound degradation products?

- Methodology : Employ quantitative structure-activity relationship (QSAR) models via software like EPI Suite to estimate biodegradation half-lives and aquatic toxicity. Validate with empirical data from accelerated aging studies (e.g., 72-hour UV exposure followed by LC-MS analysis) .

Data Contradiction and Reliability

Q. How should researchers address discrepancies between in vitro and in vivo toxicity studies?

- Methodology : Conduct meta-analyses to identify confounding variables (e.g., metabolic activation in vivo). For instance, methyl methacrylate’s hepatotoxicity in rodents correlates with glutathione depletion, which may not occur in cell cultures . Use machine learning to weight study reliability based on sample size, model organism, and dose relevance .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Adopt hazard controls aligned with Safety Data Sheet (SDS) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.